STING Dependency in Macrophages: Cridanimod vs. STING-Independent Interferon Inducers
Cridanimod's antiviral and immunomodulatory effects are strictly dependent on a functional STING pathway. In murine macrophages, Cridanimod induces IRF3 phosphorylation, IFN-β production, and NF-κB activation in wild-type cells, but this activity is completely abolished in macrophages derived from STING-mutant mice. This stands in stark contrast to many other small molecule interferon inducers (e.g., Tilorone), which can induce interferons through alternative, STING-independent mechanisms in some species [1][2].
| Evidence Dimension | STING dependency for downstream signaling |
|---|---|
| Target Compound Data | Active: IRF3 phosphorylation, IFN-β production, NF-κB activation induced. |
| Comparator Or Baseline | STING mutant murine macrophages |
| Quantified Difference | Complete loss of activity (no induction observed). |
| Conditions | In vitro, murine macrophages from wild-type vs. STING knockout (mutant) mice. |
Why This Matters
For researchers probing the STING pathway, Cridanimod offers a clean, on-target mechanism, whereas other inducers may confound results through STING-independent activity.
- [1] Cavlar T, et al. Species-specific detection of the antiviral small-molecule compound CMA by STING. EMBO J. 2013;32(10):1440-50. View Source
- [2] Zhang H, et al. Rat and human STINGs profile similarly towards anticancer/antiviral compounds. Sci Rep. 2015;5:18035. View Source
